

ER-851: A Comparative Analysis Against Leading Kinase Inhibitors

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Compound of Interest

Compound Name: ER-851

Cat. No.: B15579985

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A deep dive into the performance, selectivity, and cellular impact of the novel AXL inhibitor **ER-851** in comparison to established kinase inhibitors bemcentinib, gilteritinib, cabozantinib, and foretinib. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

ER-851 has emerged as a potent and highly selective inhibitor of the AXL receptor tyrosine kinase, a key player in cancer progression, metastasis, and drug resistance.^{[1][2][3]} This guide presents a comparative analysis of **ER-851** against other well-known kinase inhibitors that also target AXL: bemcentinib, gilteritinib, cabozantinib, and foretinib. The following sections detail their respective potencies, selectivity profiles, and the underlying experimental methodologies.

Kinase Inhibition Profile: A Quantitative Comparison

The inhibitory activity of **ER-851** and its counterparts against AXL and other kinases is summarized in the table below. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.

Inhibitor	AXL IC50 (nM)	Other Key Targets (IC50 in nM)	Reference
ER-851	100	MER (>1000)	[1]
Bemcentinib (BGB324)	14	MER (>700), TYRO3 (>1400), Abl (>1400)	MedChemExpress
Gilteritinib (ASP2215)	0.73	FLT3 (0.29), LTK (0.35), ALK (1.2), c-KIT (230)	MedChemExpress
Cabozantinib (XL184)	7	VEGFR2 (0.035), MET (1.3), RET (4), KIT (4.6), FLT3 (11.3), TIE2 (14.3)	Selleck Chemicals
Foretinib (GSK1363089)	10 (pKd)	MET (0.4), KDR (0.9), RON (3), Flt-1 (6.8), Flt-4 (2.8)	IUPHAR/BPS Guide to PHARMACOLOGY, Selleck Chemicals

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Selectivity and Mechanism of Action

ER-851 demonstrates high selectivity for AXL over the closely related MER kinase, which is a significant advantage as chronic MER inhibition has been associated with retinal toxicity.[1][2] In contrast, other inhibitors in this comparison exhibit a broader range of targets.

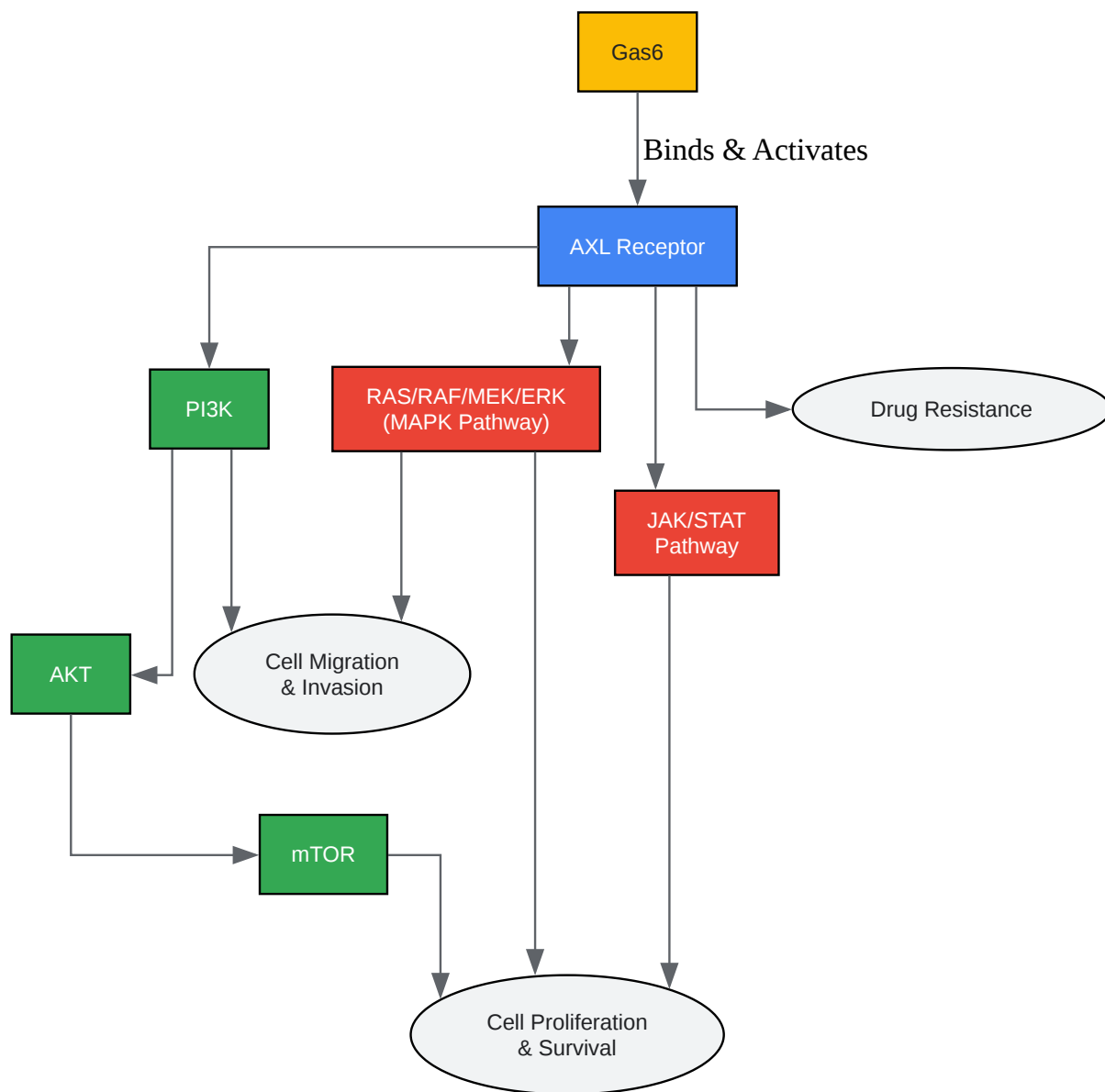
- Bemcentinib is also highly selective for AXL within the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.
- Gilteritinib is a potent dual inhibitor of FLT3 and AXL.
- Cabozantinib is a multi-kinase inhibitor targeting several receptor tyrosine kinases involved in tumor angiogenesis and metastasis.

- Foretinib also targets multiple kinases, with high potency against MET and VEGFRs in addition to AXL.

The diverse selectivity profiles of these inhibitors underscore the importance of choosing the right tool compound for specific research questions. While multi-kinase inhibitors can be effective in certain contexts, highly selective inhibitors like **ER-851** are crucial for dissecting the specific roles of AXL in cellular processes.

AXL Signaling Pathway

AXL activation, typically through its ligand Gas6, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion. Key pathways activated by AXL include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.^{[4][5][6]} Inhibition of AXL is expected to disrupt these oncogenic signals.



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References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ER-851, a Novel Selective Inhibitor of AXL, Overcomes Resistance to Antimitotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 6. mdpi.com [mdpi.com]
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